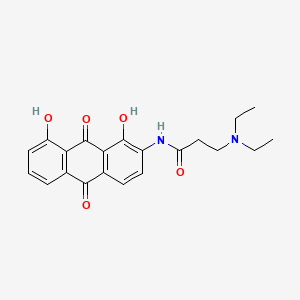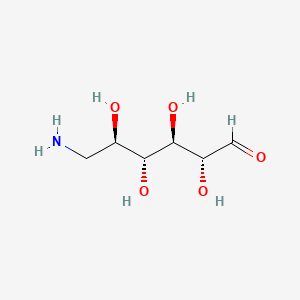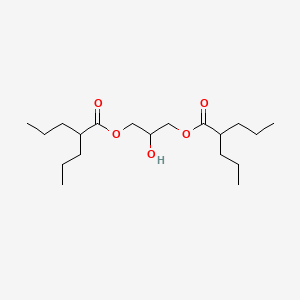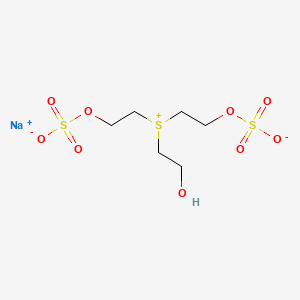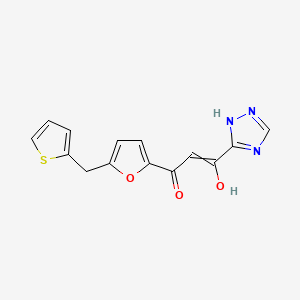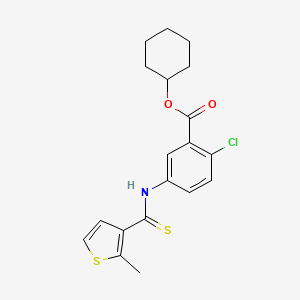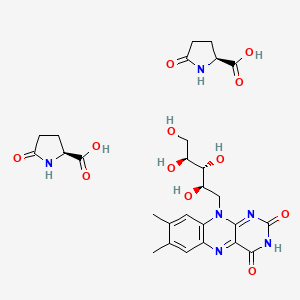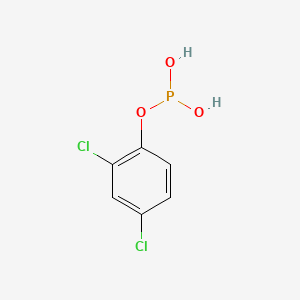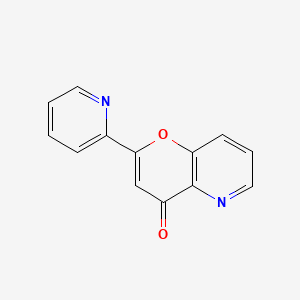
Disodium N-(2-carboxylatoethyl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium N-(2-carboxylatoethyl)-beta-alaninate is a chemical compound with the molecular formula C6H9NNa2O4 and a molecular weight of 205.12 g/mol. It is a disodium salt of beta-alanine, where the beta-alanine is modified with a carboxylatoethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N-(2-carboxylatoethyl)-beta-alaninate typically involves the reaction of beta-alanine with a carboxylatoethylating agent in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (25-50°C)
Solvent: Aqueous or organic solvents
Catalyst: Base catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Beta-alanine and carboxylatoethylating agents
Reaction Vessel: Large-scale reactors
Purification: Crystallization or filtration methods to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
Disodium N-(2-carboxylatoethyl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Carboxylate derivatives
Reduction: Alcohol derivatives
Substitution: Substituted beta-alanine derivatives
Scientific Research Applications
Disodium N-(2-carboxylatoethyl)-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Disodium N-(2-carboxylatoethyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The carboxylatoethyl group enhances its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Disodium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate
- Sodium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate
- N-(2-carboxyethyl)-N-octyl-beta-alanine
Uniqueness
Disodium N-(2-carboxylatoethyl)-beta-alaninate is unique due to its specific carboxylatoethyl modification, which imparts distinct chemical and biological properties. This modification enhances its solubility, reactivity, and binding affinity compared to other similar compounds.
Properties
CAS No. |
50891-50-4 |
|---|---|
Molecular Formula |
C6H9NNa2O4 |
Molecular Weight |
205.12 g/mol |
IUPAC Name |
disodium;3-(2-carboxylatoethylamino)propanoate |
InChI |
InChI=1S/C6H11NO4.2Na/c8-5(9)1-3-7-4-2-6(10)11;;/h7H,1-4H2,(H,8,9)(H,10,11);;/q;2*+1/p-2 |
InChI Key |
PYKDHVPTPKFRPN-UHFFFAOYSA-L |
Canonical SMILES |
C(CNCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



